Benzenemethanaminium, N,N,N-triethyl-

Description

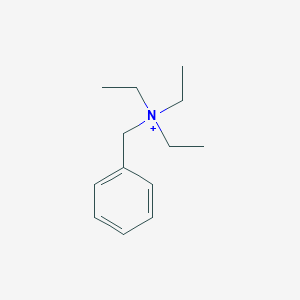

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl(triethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDSLGFSUGBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168118 | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-03-2 | |

| Record name | Benzyltriethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLTRIETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS1AQC1A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzenemethanaminium, N,N,N-triethyl- chloride physical properties

An In-depth Technical Guide on the Physical Properties of Benzenemethanaminium, N,N,N-triethyl-, chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanaminium, N,N,N-triethyl-, chloride, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBA), is a quaternary ammonium salt. It is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl group, allows it to shuttle anions from an aqueous phase to an organic phase, thereby accelerating reaction rates and improving yields.[4][5][6] This technical guide provides a comprehensive overview of the core physical properties of Benzyltriethylammonium chloride, details experimental protocols for their determination, and visualizes its catalytic mechanism.

Physical and Chemical Properties

Benzyltriethylammonium chloride is a white to light yellow crystalline powder.[7] It is hygroscopic and stable under normal conditions, though it is incompatible with strong oxidizing agents.[7]

Data Presentation

The quantitative physical properties of Benzenemethanaminium, N,N,N-triethyl-, chloride are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂ClN | [4] |

| Molecular Weight | 227.77 g/mol | [4][8][9] |

| Melting Point | 185 - 192 °C (with decomposition) | [4][5][7][10][11] |

| Boiling Point | 366.11 °C (rough estimate) | [4][12] |

| Density | 1.08 g/mL at 25 °C | [4][12] |

| Bulk Density | 700 kg/m ³ | [6][10] |

| Solubility in Water | 630 - 700 g/L at 20 °C | [6][10][12] |

| Refractive Index | n20/D 1.479 | [4][12] |

| Flash Point | > 275 °C (> 527 °F) - closed cup | [5][6] |

| Autoignition Temperature | 300 °C | [6][10] |

| pH | 6.0 - 8.0 (100 g/L in H₂O at 20 °C) | [6][10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. Therefore, the following sections describe standardized methodologies appropriate for a compound of this nature.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for this determination.[13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry Benzenemethanaminium, N,N,N-triethyl-, chloride is finely ground using a mortar and pestle. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid to a height of 2-3 mm.[14]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.[8]

Solubility Determination

The solubility of Benzenemethanaminium, N,N,N-triethyl-, chloride in water can be determined using a standard shake-flask method.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of deionized water in a conical flask.

-

Equilibration: The flask is sealed and placed in a temperature-controlled bath (e.g., at 20 °C). The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. To ensure all solid particles are removed, the aliquot may be centrifuged.

-

Quantification: The concentration of the dissolved solid in the clear supernatant is determined. This can be done by evaporating a known volume of the solution to dryness and weighing the residue, or by a suitable analytical technique such as UV-Vis spectrophotometry if the compound has a chromophore.

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Key Mechanisms and Workflows

Phase-Transfer Catalysis Mechanism

Benzenemethanaminium, N,N,N-triethyl-, chloride's primary role is as a phase-transfer catalyst. The diagram below illustrates the general mechanism by which it facilitates a reaction between a nucleophile in an aqueous phase and an organic substrate in an organic phase.

Caption: Catalytic cycle of Benzenemethanaminium, N,N,N-triethyl-, chloride in phase-transfer catalysis.

This diagram illustrates how the catalyst (Q⁺Cl⁻) exchanges its chloride anion for the nucleophile (Nu⁻) in the aqueous phase to form a lipophilic ion pair (Q⁺Nu⁻). This ion pair is soluble in the organic phase, where the nucleophile reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst then exchanges the leaving group (X⁻) and returns to the aqueous phase to begin the cycle anew.

Experimental Workflow for a Phase-Transfer Catalyzed Reaction

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction using Benzenemethanaminium, N,N,N-triethyl-, chloride as a phase-transfer catalyst.

Caption: A generalized experimental workflow for a reaction utilizing phase-transfer catalysis.

This workflow highlights the key steps from setting up the biphasic reaction to the final analysis of the purified product. The vigorous stirring is crucial to create a large surface area between the two immiscible phases, which is essential for the catalyst to function effectively.

References

- 1. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. biomedres.us [biomedres.us]

- 6. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 7. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kinampark.com [kinampark.com]

- 11. Benzyltriethylammonium chloride 99 56-37-1 [sigmaaldrich.com]

- 12. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Benzyltriethylammonium chloride chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt, is a prominent phase-transfer catalyst (PTC) utilized across a spectrum of organic syntheses. Its amphiphilic nature enables the transport of reactants across immiscible phase boundaries, thereby accelerating reaction rates and enhancing product yields. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of BTEAC, with a focus on its role in nucleophilic substitution reactions. Detailed experimental protocols for its synthesis and its application in representative reactions are presented, alongside a comparative analysis of its catalytic performance.

Chemical Structure and Identification

Benzyltriethylammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to three ethyl groups and one benzyl group. This cationic structure is balanced by a chloride anion.

Chemical Structure:

CAS Number: 56-37-1[1]

Molecular Formula: C₁₃H₂₂ClN

Molecular Weight: 227.77 g/mol [1]

Synonyms: TEBAC, BTEAC, N,N,N-Triethyl-N-benzylammonium chloride[1]

Physicochemical Properties

BTEAC is a white to off-white crystalline solid that is hygroscopic in nature. It exhibits solubility in polar solvents such as water, ethanol, and methanol.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Melting Point | 190-192 °C (decomposes) | --INVALID-LINK-- |

| Solubility in Water | 700 g/L (20 °C) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98.0% | --INVALID-LINK-- |

Mechanism of Action: Phase-Transfer Catalysis

The primary utility of benzyltriethylammonium chloride in organic synthesis stems from its function as a phase-transfer catalyst.[2] In a biphasic system, typically an aqueous and an organic phase, the reactants are often segregated due to their differing solubilities. BTEAC facilitates the reaction by transporting the aqueous-phase reactant (usually an anion) into the organic phase where the substrate resides.

The catalytic cycle can be visualized as follows:

The lipophilic benzyl and ethyl groups of the BTEAC cation (Q⁺) allow it to be soluble in the organic phase, while its positive charge enables it to pair with the nucleophilic anion (Nu⁻) from the aqueous phase. This ion pair (Q⁺Nu⁻) then migrates into the organic phase, where the "naked" and highly reactive nucleophile attacks the organic substrate (R-X) to form the product (R-Nu). The BTEAC cation then returns to the aqueous phase to repeat the cycle.

Applications in Organic Synthesis

Benzyltriethylammonium chloride is a versatile catalyst for a variety of organic transformations, most notably nucleophilic substitution reactions such as O-alkylation, N-alkylation, and C-alkylation.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction that benefits significantly from phase-transfer catalysis. The reaction of an alcohol or phenol with an alkyl halide to form an ether is often hindered by the low solubility of the alkoxide in the organic solvent. BTEAC effectively transports the alkoxide from the aqueous or solid phase into the organic phase.

Comparative Performance in the Synthesis of Benzyl Ethers:

While specific comparative tables for BTEAC against other catalysts in a single publication are scarce, the literature suggests that the choice of catalyst and reaction conditions significantly impacts yield and reaction time. For instance, in the benzylation of alcohols, reaction conditions are critical for achieving high yields.

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | Allyl bromide | KOH (solid) | KOH | None | RT | 4.5 | 96 |

| Benzyl alcohol | Benzyl bromide | KOH (solid) | KOH | None | RT | 35 | 81 |

| Monoglyme | Benzyl chloride | 2-benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 93 |

| Roche ester | Benzyl chloride | 2-benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 95 |

Note: This table is a compilation from multiple sources to illustrate typical reaction conditions and is not a direct comparative study.

Alkylation of Active Methylene Compounds

BTEAC is also highly effective in catalyzing the alkylation of compounds with active methylene groups, such as phenylacetonitrile.

Alkylation of Phenylacetonitrile:

A well-documented procedure involves the alkylation of phenylacetonitrile with ethyl bromide using BTEAC as the phase-transfer catalyst in the presence of concentrated aqueous sodium hydroxide. This method provides a high yield of 2-phenylbutyronitrile.[3]

| Substrate | Alkylating Agent | Catalyst | Base | Aqueous Phase | Organic Phase | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetonitrile | Ethyl bromide | Benzyltriethylammonium chloride | 50% NaOH | Water | Benzene (work-up) | 28-35 | 2.5 | 78-84[3] |

Experimental Protocols

Synthesis of Benzyltriethylammonium Chloride

Several methods for the synthesis of benzyltriethylammonium chloride have been reported. A common and straightforward procedure involves the quaternization of triethylamine with benzyl chloride.

Procedure 1: Acetone as Solvent [1]

-

To a reaction flask equipped with a reflux condenser, add benzyl chloride, triethylamine, and acetone.

-

Reflux the mixture at 63-64 °C for 8 hours.

-

Cool the reaction mixture to 15 °C.

-

Filter the resulting solid precipitate.

-

Wash the filter cake with acetone and dry to obtain benzyltriethylammonium chloride. Expected Yield: ~68.9%

Procedure 2: Dichloroethane as Solvent

-

In a reaction vessel, combine 25 g of triethylamine and 30 g of benzyl chloride in 120 g of dichloroethane.

-

Reflux the mixture for 2 hours.

-

Upon cooling, the product will precipitate. Isolate the solid by filtration. Expected Yield: 52.6 g

Synthesis Workflow:

Application Protocol: O-Alkylation of 2-Naphthol

This protocol describes the benzylation of 2-naphthol using benzyl chloride with BTEAC as the phase-transfer catalyst.

-

In a round-bottom flask, dissolve 2-naphthol in an appropriate organic solvent (e.g., dichloromethane).

-

Add an aqueous solution of a strong base, such as 50% sodium hydroxide.

-

Add a catalytic amount of benzyltriethylammonium chloride (typically 1-5 mol%).

-

To the stirred biphasic mixture, add benzyl chloride dropwise at room temperature.

-

Continue stirring vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-(benzyloxy)naphthalene.

Conclusion

Benzyltriethylammonium chloride is an efficient and versatile phase-transfer catalyst with broad applicability in organic synthesis. Its ability to facilitate reactions between immiscible phases makes it a valuable tool for researchers and drug development professionals, enabling higher yields, milder reaction conditions, and often, simplified work-up procedures. The straightforward synthesis of BTEAC further enhances its appeal as a cost-effective catalytic option for a range of chemical transformations. The provided experimental protocols serve as a practical guide for the synthesis and application of this important quaternary ammonium salt.

References

An In-Depth Technical Guide to Benzenemethanaminium, N,N,N-triethyl- chloride (Benzyltriethylammonium Chloride) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Benzenemethanaminium, N,N,N-triethyl- chloride, a versatile quaternary ammonium salt widely utilized in organic synthesis and of growing interest in pharmaceutical research and development. This document details its chemical properties, synonyms, applications as a phase transfer catalyst, and relevant experimental protocols.

Chemical Identity and Synonyms

Benzenemethanaminium, N,N,N-triethyl- chloride is a quaternary ammonium salt with a cationic structure, featuring a benzyl group attached to a triethylammonium moiety.[1] It is commonly known by a variety of synonyms, which are crucial for researchers to identify this compound in literature and chemical databases.

| Systematic Name | Benzenemethanaminium, N,N,N-triethyl-, chloride |

| Common Names | Benzyltriethylammonium chloride, Triethylbenzylammonium chloride[2][3] |

| Abbreviations | TEBAC, BTEAC, TEBA[2][3] |

| CAS Number | 56-37-1[2][3] |

| Molecular Formula | C₁₃H₂₂ClN[4] |

| Molecular Weight | 227.77 g/mol [3] |

| InChI Key | HTZCNXWZYVXIMZ-UHFFFAOYSA-M[5] |

| Canonical SMILES | CC--INVALID-LINK--(CC)Cc1ccccc1.[Cl-][3] |

Physicochemical Properties

Benzyltriethylammonium chloride typically appears as a white to off-white crystalline solid.[1] Its ionic nature renders it soluble in polar solvents like water and alcohols.[1][6] The presence of the benzyl group imparts a degree of lipophilicity, which is key to its function as a phase transfer catalyst.[1]

| Property | Value | Reference |

| Melting Point | 190-192 °C (decomposition) | |

| Solubility in Water | 630 g/L at 20°C | [7] |

| pH | 6 - 8 (100 g/L in H₂O at 20°C) | [7] |

| Flash Point | >100 °C | [7] |

| Ignition Point | 300 °C | [7] |

| Bulk Density | 700 kg/m ³ | [7] |

Core Application: Phase Transfer Catalysis in Pharmaceutical Synthesis

The primary application of Benzyltriethylammonium chloride in research and drug development is its role as a phase transfer catalyst (PTC).[4] PTCs are essential for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8] This is particularly valuable in the synthesis of complex organic molecules that are often the building blocks of active pharmaceutical ingredients (APIs).[4]

The mechanism of phase transfer catalysis involves the quaternary ammonium cation forming an ion pair with the reactant anion in the aqueous phase. This new, more lipophilic ion pair is then able to traverse the phase boundary into the organic phase, where the "naked" and highly reactive anion can react with the organic substrate.[4][7] The catalyst cation then returns to the aqueous phase to repeat the cycle.[8]

dot

Experimental Protocols

Synthesis of Benzyltriethylammonium Chloride

A common laboratory-scale synthesis of Benzyltriethylammonium chloride involves the quaternization of triethylamine with benzyl chloride.[4][9]

Materials:

-

Triethylamine

-

Benzyl chloride

-

Acetone (solvent)[9]

-

Three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel[4]

-

Stirrer[4]

Procedure:

-

In a three-necked flask, dissolve triethylamine (1.0 mol) in acetone.[4][9]

-

With stirring, add benzyl chloride (1.0 mol) dropwise to the solution.[4]

-

Heat the reaction mixture to reflux (approximately 63-64°C for acetone) and maintain for 8 hours.[10]

-

After the reaction is complete, cool the mixture to approximately 10-15°C to allow the product to crystallize.[4][10]

-

Filter the solid product under reduced pressure and wash the filter cake with cold acetone.[4][10]

-

Dry the resulting white to off-white solid to obtain Benzyltriethylammonium chloride. A typical yield is around 76.3%.[4]

dot

Williamson Ether Synthesis using Benzyltriethylammonium Chloride

The Williamson ether synthesis is a classic method for preparing ethers and can be significantly enhanced by phase transfer catalysis.

Materials:

-

Phenol or alcohol

-

Alkyl halide (e.g., benzyl bromide)

-

Sodium hydroxide (50% aqueous solution)

-

Benzyltriethylammonium chloride (catalyst)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, combine the phenol or alcohol (1.0 eq), alkyl halide (1.1 eq), and dichloromethane.

-

Add Benzyltriethylammonium chloride (0.05 - 0.1 eq).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ether, which can be further purified by chromatography or distillation.

N-Alkylation of Amines using Benzyltriethylammonium Chloride

Phase transfer catalysis is also effective for the N-alkylation of amines, a common transformation in drug synthesis.

Materials:

-

Primary or secondary amine

-

Alkyl halide

-

Potassium carbonate (solid)

-

Benzyltriethylammonium chloride (catalyst)

-

Acetonitrile (solvent)

Procedure:

-

To a stirred suspension of the amine (1.0 eq) and finely powdered potassium carbonate (2.0 eq) in acetonitrile, add the alkyl halide (1.2 eq).

-

Add Benzyltriethylammonium chloride (0.1 eq) to the mixture.

-

Heat the reaction to 50-60°C and monitor by TLC or LC-MS.

-

Once the starting amine is consumed, filter off the inorganic salts and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to afford the N-alkylated amine.

Applications in Drug Development

While specific, detailed protocols for the synthesis of marketed drugs using Benzyltriethylammonium chloride are often proprietary, its application as a phase transfer catalyst is relevant to the synthesis of various classes of therapeutic agents.

-

Antiviral Agents: The synthesis of complex heterocyclic structures found in many antiviral drugs can be facilitated by PTC. For instance, the formation of ether linkages or the alkylation of nitrogen-containing heterocycles are common steps where TEBAC could be employed to improve yields and reaction conditions.[11][12]

-

Antibacterial Agents: The synthesis of novel antibacterial agents often involves the modification of existing scaffolds. PTC with TEBAC can be used to introduce new functional groups via nucleophilic substitution reactions, potentially leading to compounds with enhanced activity or improved pharmacokinetic profiles.

-

Anticancer Agents: Many anticancer drugs possess complex molecular architectures. The stereoselective synthesis of these compounds is critical, and chiral phase transfer catalysts, a class to which modified versions of TEBAC belong, are of significant interest. The synthesis of quinobenzothiazinium derivatives, which have shown anticancer properties, involves reactions that could be amenable to PTC.[13]

Biological Activity and Signaling Pathways

Quaternary ammonium compounds (QACs) as a class are known to exhibit biological activity, primarily due to their cationic surfactant properties which allow them to interact with and disrupt cell membranes.[14][15] This disruption can lead to a variety of cellular effects.

While specific signaling pathway studies for Benzyltriethylammonium chloride are not extensively documented in the public domain, the general mechanism of action for antimicrobial QACs involves:

-

Membrane Disruption: The cationic head of the QAC interacts with the negatively charged components of bacterial or fungal cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.[14][15]

-

Mitochondrial Dysfunction: Some QACs have been shown to interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and the induction of oxidative stress.[14]

-

Induction of Apoptosis: The cellular stress caused by membrane disruption and mitochondrial dysfunction can trigger programmed cell death (apoptosis).[15]

It is important to note that while these are general effects of some QACs, the specific biological activity and signaling pathway involvement of Benzyltriethylammonium chloride would require dedicated investigation.

dot

Quantitative Data and Analysis

The efficiency of Benzyltriethylammonium chloride as a phase transfer catalyst is best demonstrated through comparative quantitative data. The following tables provide illustrative examples of how such data could be presented, based on typical outcomes in PTC-mediated reactions.

Table 1: Comparison of Yields in Williamson Ether Synthesis

| Conditions | Reaction Time (h) | Yield (%) |

| Without TEBAC | 24 | 35 |

| With TEBAC (5 mol%) | 6 | 92 |

Table 2: Effect of Catalyst Loading on N-Alkylation Yield

| TEBAC (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 12 | 65 |

| 5 | 8 | 88 |

| 10 | 8 | 91 |

Conclusion

Benzenemethanaminium, N,N,N-triethyl- chloride is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its primary utility as a phase transfer catalyst enables a wide range of organic transformations under milder conditions with improved yields. While its specific roles in the synthesis of many marketed drugs are not always publicly disclosed, the principles of its application are broadly relevant to the construction of complex pharmaceutical molecules. Further research into its specific biological activities and potential modulation of cellular signaling pathways may open new avenues for its application in drug discovery and development.

References

- 1. CAS 56-37-1: Benzyltriethylammonium chloride | CymitQuimica [cymitquimica.com]

- 2. SID 135026087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 5. Benzyltriethylammonium chloride | SIELC Technologies [sielc.com]

- 6. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Phase transfer catalysis | PPTX [slideshare.net]

- 9. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N,N,N-triethyl-benzenemethanaminium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N,N-triethyl-benzenemethanaminium bromide, a quaternary ammonium salt commonly known as Benzyltriethylammonium bromide (BTEAB). This compound is a versatile phase-transfer catalyst with applications in organic synthesis and potential relevance in biomedical research.[1][2]

Synthesis of N,N,N-triethyl-benzenemethanaminium Bromide

The synthesis of N,N,N-triethyl-benzenemethanaminium bromide is typically achieved through a nucleophilic substitution reaction between a benzyl halide and triethylamine.[1][3] The general reaction involves the quaternization of the tertiary amine, triethylamine, with benzyl bromide.

A general and effective method involves dissolving the benzyl halide in a suitable solvent, followed by the addition of triethylamine.[1] The product, being a salt, often precipitates from the reaction mixture and can be isolated through filtration.

Reaction Scheme:

C₆H₅CH₂Br + N(C₂H₅)₃ → [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of N,N,N-triethyl-benzenemethanaminium bromide is provided below.

Materials:

-

Benzyl bromide

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

-

Diethyl ether, ice-cold

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl bromide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

To this solution, add triethylamine (1.5 equivalents), which can be used as a solution in ethanol.[1]

-

Stir the reaction mixture vigorously at room temperature for 24 hours.[1]

-

During this time, a white solid, the desired N,N,N-triethyl-benzenemethanaminium bromide, will precipitate out of the solution.[1]

-

Upon completion of the reaction, cool the suspension to 0°C in an ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with ice-cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white crystalline powder under vacuum to obtain the purified product.[2]

Characterization of N,N,N-triethyl-benzenemethanaminium Bromide

The synthesized N,N,N-triethyl-benzenemethanaminium bromide should be characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N,N-triethyl-benzenemethanaminium bromide is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂BrN | [4] |

| Molecular Weight | 272.22 g/mol | [4] |

| Appearance | White to off-white or beige hygroscopic crystalline powder | [2][4] |

| Melting Point | 193-195 °C (decomposes) | [1] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [5] |

| CAS Number | 5197-95-5 | [4] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for N,N,N-triethyl-benzenemethanaminium bromide are summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.6 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~3.3 | Quartet | 6H | Methylene protons (-CH₂-CH₃) |

| ~1.4 | Triplet | 9H | Methyl protons (-CH₂-CH₃) |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~133 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~63 | Benzylic C (-CH₂-) |

| ~53 | Methylene C (-CH₂-CH₃) |

| ~8 | Methyl C (-CH₂-CH₃) |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030-3100 | Medium | Aromatic C-H stretch |

| ~2850-3000 | Medium | Aliphatic C-H stretch |

| ~1600, 1480, 1450 | Medium | Aromatic C=C bending |

| ~1400 | Medium | C-H bending (in CH₂ and CH₃) |

| ~700-750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For N,N,N-triethyl-benzenemethanaminium bromide, the cationic part is typically observed.

| m/z | Interpretation |

| 192.18 | [M-Br]⁺, the molecular ion of the benzyltriethylammonium cation (C₁₃H₂₂N⁺) |

| 91.05 | [C₇H₇]⁺, tropylium ion, a common fragment from benzyl compounds |

| Other | Fragments corresponding to the loss of ethyl groups. |

Applications and Mechanisms

Phase-Transfer Catalysis

N,N,N-triethyl-benzenemethanaminium bromide is a highly effective phase-transfer catalyst (PTC).[1][2] It facilitates reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] The quaternary ammonium cation is able to transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[6]

References

- 1. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyltriethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

An In-depth Technical Guide to the Hygroscopic Nature of Benzyltriethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium salt widely utilized as a phase-transfer catalyst in organic synthesis. Understanding its affinity for atmospheric moisture is critical for its proper handling, storage, and application in research and development, particularly in moisture-sensitive reactions.

Core Physical and Chemical Properties

Benzyltriethylammonium chloride is a white to light yellow crystalline powder.[1] Its ionic nature contributes to its high solubility in polar solvents like water and alcohols.[2][3] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Chemical Name | N,N,N-Triethylbenzenemethanaminium chloride | [4] |

| Synonyms | BTEAC, TEBAC, Triethylbenzylammonium chloride | [1][4] |

| CAS Number | 56-37-1 | [1][4][5] |

| Molecular Formula | C₁₃H₂₂ClN | [1][5] |

| Molecular Weight | 227.77 g/mol | [1][6] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 190-192 °C (decomposes) | [1][7] |

| Water Solubility | 700 g/L (at 20 °C) | [1][8][9] |

| Hygroscopicity | Hygroscopic (qualitative) | [1][4][10][11][12] |

| Storage Temperature | Store below +30°C in a dry, well-ventilated place | [1][5] |

The Hygroscopic Nature of Benzyltriethylammonium Chloride

The term "hygroscopic" indicates that Benzyltriethylammonium chloride readily absorbs and retains moisture from the surrounding atmosphere.[4][11] This characteristic is common among quaternary ammonium compounds, which are notoriously difficult to keep dry.[13] The presence of absorbed water can be significant, with some technical data sheets specifying a water content of up to 2.0% as determined by Karl Fischer titration.[14]

The hygroscopic nature of BTEAC has significant practical implications for its use. The introduction of unknown quantities of water can interfere with moisture-sensitive reactions, potentially altering reaction kinetics, influencing product selectivity, or inhibiting catalysis altogether.[13] For instance, in anionic polymerization reactions, the presence of more than 0.1% water can retard or completely prevent the process.[13] Therefore, stringent control over handling and storage conditions is paramount.

The following diagram illustrates the logical consequences stemming from the hygroscopic properties of BTEAC.

Experimental Protocol for Hygroscopicity Determination

Objective: To quantify the moisture uptake of Benzyltriethylammonium chloride at various relative humidity (RH) levels.

Materials:

-

Benzyltriethylammonium chloride (pre-dried)

-

Analytical balance (4-5 decimal places)

-

Several airtight glass desiccators

-

Saturated salt solutions to create different RH environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)

-

Weighing bottles (tared)

-

Drying oven and a desiccator with a strong desiccant (e.g., P₂O₅) for pre-drying the sample.

Methodology:

-

Sample Preparation: Dry a sample of Benzyltriethylammonium chloride in a vacuum oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved. This ensures the starting material is anhydrous.

-

Initial Weighing: Transfer approximately 1.0 g of the dried sample into several pre-weighed weighing bottles. Record the exact initial mass of the sample in each bottle.

-

Exposure to Controlled Humidity: Place one weighing bottle into each of the desiccators containing different saturated salt solutions. Ensure the desiccators are properly sealed to maintain a constant internal relative humidity.

-

Gravimetric Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), quickly remove each weighing bottle, seal it, and weigh it on the analytical balance. Record the mass.

-

Equilibrium Determination: Continue this process until the mass of each sample remains constant over two consecutive measurements, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Data Calculation: Calculate the percentage of water absorbed by the sample at each RH level using the following formula:

Water Absorption (%) = [(Mass at Equilibrium - Initial Dry Mass) / Initial Dry Mass] x 100

The following diagram outlines this experimental workflow.

Conclusion

The hygroscopic nature of Benzyltriethylammonium chloride is a critical physical property that must be carefully managed in a laboratory or industrial setting.[4][10] Its propensity to absorb atmospheric moisture necessitates storage in dry, tightly sealed containers and may require handling in a controlled atmosphere to ensure the integrity and reproducibility of chemical processes.[5][15] While quantitative data is sparse in public literature, the experimental protocols outlined in this guide provide a clear path for researchers to characterize this property for their specific applications, ensuring greater control and success in their scientific endeavors.

References

- 1. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]

- 2. CAS 56-37-1: Benzyltriethylammonium chloride | CymitQuimica [cymitquimica.com]

- 3. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyltriethylammonium chloride 99 56-37-1 [sigmaaldrich.com]

- 8. Benzyltriethylammonium chloride, 98% | Fisher Scientific [fishersci.ca]

- 9. 56-37-1 CAS MSDS (Benzyltriethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. bdmaee.net [bdmaee.net]

- 13. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]

- 14. Benzyltriethylammonium chloride, 98% 2.5 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

Solubility Profile of N,N,N-Triethyl-benzenemethanaminium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N,N,N-triethyl-benzenemethanaminium chloride, a widely used quaternary ammonium salt. This compound, also known as Benzyltriethylammonium chloride (BTEAC), is a prominent phase-transfer catalyst in organic synthesis. Its efficacy in this role is intrinsically linked to its solubility characteristics in both aqueous and organic phases, facilitating reactions between immiscible reactants.[1][2] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application.

Core Properties of N,N,N-Triethyl-benzenemethanaminium Chloride

| Property | Value |

| Synonyms | Benzyltriethylammonium chloride, BTEAC, TEBA |

| CAS Number | 56-37-1 |

| Molecular Formula | C₁₃H₂₂ClN |

| Molecular Weight | 227.77 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 190-192 °C (decomposes) |

Quantitative Solubility Data

The solubility of N,N,N-triethyl-benzenemethanaminium chloride is a critical parameter for its application, particularly in designing biphasic reaction systems. The following table summarizes the available quantitative solubility data in various solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | ~700 g/L[3][4] | 20 |

| Dichloromethane | CH₂Cl₂ | 98% (w/w) | 25 |

| Methanol | CH₃OH | 320-400 g/L | Not Specified |

Qualitative Solubility Information

| Solvent | Solubility Description |

| Ethanol | Soluble[5] |

| Isopropanol | Soluble[5] |

| N,N-Dimethylformamide (DMF) | Soluble[5] |

| Acetone | Soluble[5] |

| Ether | Insoluble |

| Benzene | Insoluble |

It is important to note that one source describes the compound as "very soluble" in N,N-Dimethylformamide and "soluble" in methanol, while also stating it is "practically insoluble" in water.[6] This contradicts numerous other sources that confirm its high water solubility, and therefore, this particular data point for water should be treated with caution.

Experimental Protocol for Solubility Determination

The following section details a general experimental protocol for the gravimetric determination of the solubility of N,N,N-triethyl-benzenemethanaminium chloride in an organic solvent. This method is widely applicable and can be adapted for various solvent systems.

Objective: To determine the saturation solubility of N,N,N-triethyl-benzenemethanaminium chloride in a specific organic solvent at a controlled temperature.

Materials:

-

N,N,N-triethyl-benzenemethanaminium chloride (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of N,N,N-triethyl-benzenemethanaminium chloride to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette, taking care not to disturb the solid residue.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.

-

Solvent Evaporation: Determine the mass of the collected filtrate. Then, carefully evaporate the solvent from the flask under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the flask containing the dried solute. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved N,N,N-triethyl-benzenemethanaminium chloride.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) using the mass of the dissolved solute and the volume of the solvent used.

Workflow for Experimental Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Logical Application in Phase-Transfer Catalysis

N,N,N-triethyl-benzenemethanaminium chloride's utility as a phase-transfer catalyst stems from its amphiphilic nature, allowing it to transport anions from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.

Mechanism of Action in a Biphasic System

Caption: Catalytic cycle of a phase-transfer catalyst.

This guide provides a foundational understanding of the solubility of N,N,N-triethyl-benzenemethanaminium chloride. For specific applications, it is recommended to experimentally verify the solubility in the solvent system of interest under the precise reaction conditions.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. 56-37-1 CAS MSDS (Benzyltriethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzyltriethylammonium chloride, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

Probing the Thermal Boundaries: An In-depth Technical Guide on the Stability and Decomposition of Benzyltriethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of Benzyltriethylammonium chloride (BTEAC), a versatile quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development. Understanding the thermal behavior of BTEAC is critical for its safe handling, storage, and application in various thermally-driven processes.

Core Properties and Thermal Stability

Benzyltriethylammonium chloride, with the chemical formula C₁₃H₂₂ClN, is a white to off-white crystalline solid.[1] It is known for its utility as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[2] The thermal stability of BTEAC is a key parameter influencing its effectiveness and the safety of its application, particularly in reactions conducted at elevated temperatures.[3]

While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Benzyltriethylammonium chloride are not extensively available in publicly accessible literature, its general thermal behavior can be inferred from material safety data sheets and information on similar quaternary ammonium salts. The compound is reported to have a melting point that coincides with its decomposition, generally cited to be in the range of 185-192 °C.[4][5][6]

Table 1: Physical and Thermal Properties of Benzyltriethylammonium Chloride

| Property | Value | References |

| Molecular Formula | C₁₃H₂₂ClN | [7] |

| Molecular Weight | 227.77 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting/Decomposition Point | 185 - 192 °C | [4][5][6] |

| Autoignition Temperature | 300 °C | [4] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas | [9] |

Anticipated Thermal Decomposition Pathway

The thermal decomposition of quaternary ammonium salts that lack a beta-hydrogen on all alkyl groups, or where the beta-hydrogen is sterically hindered, can proceed through mechanisms other than the typical Hofmann elimination. In the case of Benzyltriethylammonium chloride, a plausible decomposition pathway involves the nucleophilic attack of the chloride ion on one of the ethyl groups or the benzyl group, leading to the formation of triethylamine, chloroethane, and benzyl chloride. A simplified representation of this proposed pathway is illustrated below.

Caption: Proposed thermal decomposition pathway of Benzyltriethylammonium chloride.

Experimental Protocols for Thermal Analysis

Due to the absence of specific published experimental data for BTEAC, the following are detailed, generalized protocols for conducting thermal analysis on a similar organic salt. These protocols are based on standard methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a simultaneous TGA-DSC analysis to determine the thermal stability, decomposition temperatures, and associated heat flow.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Experimental Workflow:

Caption: Experimental workflow for TGA-DSC analysis of Benzyltriethylammonium chloride.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of Benzyltriethylammonium chloride into an alumina crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass loss at each decomposition step.

-

DSC Curve: Identify endothermic (melting) and exothermic (decomposition) peaks. Determine the peak temperatures and the enthalpy of the transitions (area under the peaks).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of BTEAC.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Experimental Workflow:

Caption: Experimental workflow for Pyrolysis-GC-MS analysis of Benzyltriethylammonium chloride.

Detailed Steps:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of Benzyltriethylammonium chloride into a quartz pyrolysis tube.

-

Pyrolysis:

-

Insert the sample tube into the pyrolyzer.

-

Rapidly heat the sample to a predetermined temperature (e.g., 300 °C, based on TGA data) in an inert atmosphere (helium). Hold at this temperature for a short period (e.g., 30 seconds).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept directly into the gas chromatograph injector.

-

Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program for the GC oven to elute the separated compounds (e.g., start at 50 °C, ramp to 280 °C at 10 °C/min).

-

The eluting compounds are introduced into the mass spectrometer for detection and identification.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram to see the separated decomposition products.

-

Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. etamu.edu [etamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epfl.ch [epfl.ch]

- 6. 2.3. Thermogravimetric Analysis [bio-protocol.org]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of Benzenemethanaminium, N,N,N-triethyl- Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of Benzenemethanaminium, N,N,N-triethyl- salts, commonly known as Benzyltriethylammonium (BTEA) or Triethylbenzylammonium (TEBA) salts. These quaternary ammonium salts are widely utilized as phase transfer catalysts, surfactants, and stabilizers in various chemical and pharmaceutical applications.[1] Ensuring the purity of these compounds is critical for the consistency, safety, and efficacy of the end products. This guide details the key analytical techniques, experimental protocols, and potential impurities associated with BTEA salts.

Common Impurities in Benzenemethanaminium, N,N,N-triethyl- Salts

The primary synthesis route for Triethylbenzylammonium chloride (TEBA) involves the quaternization of triethylamine with benzyl chloride.[2][3] This process can lead to several process-related impurities, including unreacted starting materials and by-products. The most commonly identified impurities are:

-

Benzyl chloride: A key starting material and a toxic compound.[2][3]

-

Triethylamine: The other primary starting material.[2]

-

Benzyl alcohol: Formed through the nucleophilic substitution of benzyl chloride.[2][3]

-

Benzaldehyde: An oxidation product of benzyl alcohol or an impurity from the starting benzyl chloride.[2][3]

The presence of these impurities can impact the catalytic activity and safety profile of the final product, necessitating robust analytical methods for their detection and quantification.

Analytical Techniques for Purity Determination

A variety of analytical techniques can be employed for the purity analysis of BTEA salts. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, overall purity assessment, or structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of BTEA salts and their potential impurities.[4] Reversed-phase HPLC is commonly used, and the separation mechanism can be influenced by the choice of mobile phase, buffer, and column.[5][6] Due to the quaternary ammonium nature of BTEA, controlling the silanophilic interactions with the stationary phase is crucial for achieving good peak shape and resolution.[2][6]

Detection Methods:

-

UV Detection: Suitable for BTEA salts and impurities containing a chromophore, such as the phenyl group.[7]

-

Evaporative Light Scattering Detection (ELSD): A universal detection method that can be used for compounds that lack a UV chromophore.[8]

-

Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be used for definitive identification and quantification of trace impurities.[9][10][11]

Titrimetric Methods

Titration is a classic and reliable method for determining the overall purity of quaternary ammonium compounds.[12] For BTEA salts, a precipitation titration is often employed where the cationic BTEA is titrated with an anionic surfactant, such as sodium dodecyl sulfate (SDS).[13] The endpoint can be determined potentiometrically. This method is particularly useful for assaying the main component but is not suitable for quantifying individual impurities.

Ion Chromatography (IC)

Ion chromatography is a form of liquid chromatography that utilizes ion-exchange resins to separate ions.[14] It is well-suited for the analysis of cationic species like BTEA.[15][16] Suppressed conductivity detection is a common approach in IC for the sensitive determination of ions.[15] This technique can be used to quantify the BTEA cation and other cationic impurities.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged species like BTEA salts.[17] The separation is based on the differential migration of ions in an electric field. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of BTEA salts.[18][19][20]

-

¹H NMR: Provides information about the proton environment in the molecule, allowing for structural confirmation and the detection of proton-containing impurities.

-

¹³C NMR: Offers insights into the carbon skeleton of the molecule.

-

Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[21][22]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of Benzenemethanaminium, N,N,N-triethyl- salts and related compounds using various analytical techniques as reported in the literature.

Table 1: HPLC Methods for Quaternary Ammonium Compounds

| Analyte | Method | Linear Range | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Five Quaternary Ammonium Compounds | HPLC-MS/MS | 5.00–500.00 µg/L | 10.00 µg/L | [10] |

| Benzyltriethylammonium Chloride (BTEAC) | HPLC | - | - | [2][5] |

| Quaternary Ammonium Compounds | HPLC-ToF-MS | - | - |[9] |

Table 2: Capillary Electrophoresis Method for BTEAC

| Analyte | Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|

| Benzyltriethylammonium Chloride (BTEAC) | CE-UV | 5-100 mg/L | 5 mg/L (S/N=3) |[17] |

Detailed Experimental Protocols

HPLC Method for the Determination of BTEA and its Impurities

This protocol is based on the methods described for the analysis of triethylbenzylammonium chloride and its residual products.[2][5][6]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reversed-phase column (e.g., Luna C18, 150 x 2.00 mm, 5 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate, sodium acetate). The buffer concentration and pH should be optimized to control the retention and peak shape of the quaternary ammonium compound.[5][10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for the benzyl group (e.g., 254 nm).

-

Sample Preparation: Dissolve the BTEA salt sample in the mobile phase to a known concentration.

-

Standard Preparation: Prepare individual stock solutions of BTEA chloride, benzyl chloride, benzyl alcohol, and benzaldehyde in a suitable solvent like acetonitrile. Dilute with the mobile phase to create working standards for calibration.[2]

-

Injection Volume: 10-20 µL.

-

Quantification: Create a calibration curve for each impurity and the main component using the peak areas of the standards. Calculate the concentration of each component in the sample from the calibration curve.

Titrimetric Method for BTEA Salt Purity Assay

This protocol is a general procedure for the titration of quaternary ammonium compounds.[13]

-

Instrumentation: Potentiometric titrator with a suitable ion-selective electrode or a surfactant electrode.

-

Titrant: Standardized 0.004 mol/L sodium dodecyl sulfate (SDS) solution.

-

Sample Preparation: Accurately weigh an appropriate amount of the BTEA salt sample into a beaker. Dissolve in distilled water. Add a pH 10 buffer solution to ensure that any amine impurities are not protonated and do not interfere with the titration.[13][23][24]

-

Procedure:

-

Immerse the electrode in the sample solution.

-

Titrate the sample with the standardized SDS solution.

-

The endpoint is the point of maximum inflection on the titration curve.

-

-

Calculation: Calculate the percentage purity of the BTEA salt based on the volume of SDS titrant consumed, its concentration, and the weight of the sample taken.

Quantitative ¹H NMR (qNMR) for BTEA Salt Purity

This protocol provides a general workflow for qNMR analysis.[21][22]

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard (IS): A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the BTEA salt and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh a specific amount of the BTEA salt sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

-

-

Data Processing and Calculation:

-

Integrate the well-resolved signals of the BTEA salt and the internal standard.

-

Calculate the purity of the BTEA salt using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

-

Visual Diagrams

Synthesis and Impurity Formation Pathway

Caption: Synthesis of BTEA Chloride and potential impurity formation pathways.

Experimental Workflow for Purity Analysis

Caption: General workflow for the purity analysis of BTEA salts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 8. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]

- 9. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ysi.com [ysi.com]

- 14. web.usm.my [web.usm.my]

- 15. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 16. interesjournals.org [interesjournals.org]

- 17. Determination of benzyltriethyl ammonium chloride from polymeric media by capillary electrophoresis with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzyltriethylammonium chloride(56-37-1) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzyltrimethylammonium chloride(56-93-9) 13C NMR [m.chemicalbook.com]

- 21. rssl.com [rssl.com]

- 22. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Spectroscopic Profile of Benzyltriethylammonium Chloride: A Technical Guide

Introduction

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst, electrolyte, and antimicrobial agent in various chemical and pharmaceutical applications. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use. This technical guide provides an in-depth overview of the spectroscopic data of benzyltriethylammonium chloride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, experimental protocols for data acquisition, and a logical workflow for its analysis.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for benzyltriethylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of benzyltriethylammonium chloride provides detailed information about the proton environments within the molecule. The data presented here was obtained in deuterochloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.7 | Singlet | 2H | Methylene protons (CH₂-Ph) |

| 3.4 | Quartet | 6H | Methylene protons (N-CH₂-CH₃) |

| 1.4 | Triplet | 9H | Methyl protons (N-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments in benzyltriethylammonium chloride. The data was acquired in deuterochloroform (CDCl₃). Note: The following peak list is an estimation based on typical chemical shifts for similar structures, as a precise peak list was not publicly available.

| Chemical Shift (δ) ppm | Assignment |

| 133.8 | Aromatic C (quaternary) |

| 131.2 | Aromatic CH |

| 129.1 | Aromatic CH |

| 128.8 | Aromatic CH |

| 64.7 | Methylene C (CH₂-Ph) |

| 53.5 | Methylene C (N-CH₂) |

| 8.4 | Methyl C (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of benzyltriethylammonium chloride highlights the characteristic vibrational modes of its functional groups. The data presented is for a solid sample. Note: The following peak list is an estimation based on typical vibrational frequencies for similar structures, as a precise peak list was not publicly available.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3010 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Strong | Aliphatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C bending |

| 1470 - 1430 | Medium | CH₂ and CH₃ bending |

| 1170 | Medium | C-N stretch |

| 760 - 700 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of solid organic salts and can be adapted for specific instrumentation.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of benzyltriethylammonium chloride into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the peak positions in both ¹H and ¹³C NMR spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid benzyltriethylammonium chloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (General):

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption bands.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like benzyltriethylammonium chloride.

An In-depth Technical Guide on the Mechanism of Action of Benzenemethanaminium, N,N,N-triethyl- as a Phase-Transfer Catalyst

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Benzenemethanaminium, N,N,N-triethyl- (commonly known as Benzyltriethylammonium, BTEA), a prominent quaternary ammonium salt, in its role as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in separate immiscible phases. BTEA excels in this role by acting as a shuttle for reactive anions from an aqueous or solid phase into an organic phase, thereby overcoming solubility barriers and significantly enhancing reaction rates and yields. This document details the fundamental principles of PTC, the specific catalytic cycle of BTEA, quantitative data on its efficiency, a detailed experimental protocol for a representative reaction, and its broad applications in modern organic synthesis.

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a specialized form of heterogeneous catalysis that enables or accelerates reactions between chemical species residing in different, immiscible phases—typically a liquid-liquid (e.g., aqueous-organic) or solid-liquid system.[1] In many essential organic reactions, an ionic nucleophile (often an inorganic salt) is soluble in water but insoluble in the organic solvent containing the substrate.[1][2] This phase separation creates a significant barrier to reaction.

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can proceed.[2] The catalyst, possessing both hydrophilic and lipophilic properties, temporarily combines with the ionic reactant to form a lipophilic ion-pair, which can then traverse the phase boundary into the organic phase.[3]

Key Advantages of PTC:

-

Increased Reaction Rates: By bringing reactants together, PTC dramatically accelerates reaction kinetics.[1]

-

Higher Yields and Purity: Suppression of side reactions often leads to cleaner products and improved yields.[4]

-

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and ambient pressure, reducing energy consumption.[4]

-

Green Chemistry: PTC often eliminates the need for expensive, hazardous, or anhydrous aprotic solvents, frequently allowing the use of water as a solvent.[2][3]

-

Versatility: The technique is applicable to a wide range of organic reactions, including nucleophilic substitutions, oxidations, reductions, and polymerizations.[5]

Benzyltriethylammonium (BTEA) Cation: A Profile